![molecular formula C15H13N3OS2 B2584278 4-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide CAS No. 1903405-00-4](/img/structure/B2584278.png)
4-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide
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Overview
Description
The compound “4-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide” is a complex organic molecule. It has two distinct structural features of c-Met inhibitors. One is the ‘5 atoms regulation’; Another characteristic is a long chain that can form a hydrogen bond donor or acceptor. This long chain usually contains hydrogen, nitrogen, and oxygen atoms .
Synthesis Analysis
The synthesis of this compound involves a rapid and high yield synthetic route. The target compound was optimized by reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material. The final structure of the compound was determined by 1 HNMR spectrum. The synthesis method of the target compound was optimized in the selection of temperature and the use of solvent .Molecular Structure Analysis
X-ray crystallography analyses reveal that the title compound is a monohydrate. Characteristic torsion angel are: C3—C4—C13—C14: 36.9°, C2—C1—C5—C6: 27.5°, C2—C3—C11—O1: 32.8°, C10—C2—C3—C11: 6.3°. This indicates a highly rotational freedom of the pyridyl group linked at C1 and C4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reduction and nucleophilic substitution reactions. The compound was optimized using 2-nitropyridine as raw material .Scientific Research Applications
Heterocyclic Synthesis
Research in heterocyclic chemistry has explored the synthesis of thiophenylhydrazonoacetates to yield a variety of nitrogen nucleophiles, including pyrazole, isoxazole, and pyrimidine derivatives, highlighting the compound's utility in creating diverse heterocyclic compounds (Mohareb et al., 2004).
Corrosion Inhibition
A study on thiazole-based pyridine derivatives has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds' inhibition efficiency is attributed to their adsorption onto the metal surface, providing a protective layer against corrosion (Chaitra et al., 2016).
Anticancer Activity
New thiophene and thiazolyl-thiophene derivatives have been synthesized and shown to exhibit significant in vitro cytotoxicity against various cancer cell lines. These findings suggest the potential of such compounds in developing anticancer therapies (Atta & Abdel‐Latif, 2021).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing promising activity against Mycobacterium tuberculosis. These compounds inhibit the GyrB ATPase and DNA gyrase, essential enzymes for bacterial DNA replication, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).
Fungicidal Activity
Research into N-substituted 2-methyl-4-trifluoromethyl-5-thiazole carboxamides has uncovered their fungicidal properties against various pathogens, demonstrating the compound's utility in agricultural applications to protect crops from fungal infections (Wei, 2012).
Mechanism of Action
properties
IUPAC Name |
4-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-10-14(21-9-18-10)15(19)17-8-11-4-5-16-12(7-11)13-3-2-6-20-13/h2-7,9H,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZLLUVDIYSKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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